3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide
CAS No.: 6114-05-2
Cat. No.: VC11125426
Molecular Formula: C17H26N2O
Molecular Weight: 274.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6114-05-2 |
|---|---|
| Molecular Formula | C17H26N2O |
| Molecular Weight | 274.4 g/mol |
| IUPAC Name | 3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide |
| Standard InChI | InChI=1S/C17H26N2O/c1-19(2)16-11-9-15(10-12-16)18-17(20)13-8-14-6-4-3-5-7-14/h9-12,14H,3-8,13H2,1-2H3,(H,18,20) |
| Standard InChI Key | GCXFCLRIAXNEPK-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=C(C=C1)NC(=O)CCC2CCCCC2 |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)NC(=O)CCC2CCCCC2 |
Introduction
Chemical Structure and Physicochemical Properties
3-Cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide features a propanamide backbone substituted with a cyclohexyl group at the third carbon and a 4-(dimethylamino)phenyl group at the nitrogen terminus. Its molecular formula is C₁₇H₂₅N₂O, yielding a molar mass of 273.40 g/mol . Key structural characteristics include:
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Cyclohexyl moiety: Imparts hydrophobicity and conformational rigidity.
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4-(Dimethylamino)phenyl group: Introduces basicity due to the tertiary amine, enhancing solubility in polar solvents .
Table 1: Predicted Physicochemical Properties
| Property | Value | Source Analogs |
|---|---|---|
| Molecular Weight | 273.40 g/mol | |
| LogP (Octanol-Water) | ~3.2 (estimated) | |
| Water Solubility | Low (<1 mg/mL at 25°C) | |
| Melting Point | 120–125°C (estimated) |
The compound’s low water solubility aligns with trends observed in N-arylpropanamides, where bulky substituents hinder dissolution . The dimethylamino group may facilitate protonation under acidic conditions, improving bioavailability in physiological environments .
Synthetic Methodologies
While no direct synthesis of 3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide is documented, analogous protocols for propanamide derivatives suggest viable routes.
Carboxylic Acid-Amine Condensation
A common approach involves dehydrative condensation between 3-cyclohexylpropanoic acid and 4-(dimethylamino)aniline. Ishihara and Lu (2015) demonstrated this method using boronic acid–DMAPO catalysts, achieving yields >80% for similar amides . Key steps include:
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Activation of the carboxylic acid via mixed anhydride formation.
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Nucleophilic attack by the amine, facilitated by Lewis acid catalysts.
Table 2: Representative Synthetic Conditions
| Reactant 1 | Reactant 2 | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Cyclohexylpropanoic acid | 4-(Dimethylamino)aniline | Boric acid | 75–85* | |
| Predicted based on |
Post-Functionalization Strategies
Alternative routes may involve:
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Acylation of pre-formed amines: Reacting 4-(dimethylamino)aniline with 3-cyclohexylpropanoyl chloride .
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Reductive amination: Employing ketone intermediates, though this is less common for secondary amides .
Pharmacological and Biological Research
Structural analogs of 3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide exhibit diverse bioactivities, particularly in opioid receptor modulation. For example:
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AH-7921: A cyclohexylbenzamide derivative with µ-opioid agonist activity (EC₅₀ = 14 nM) .
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U-51754: Displays potent analgesic effects via κ-opioid receptor binding .
Table 3: Bioactivity of Structural Analogs
| Compound | Target | Activity | Reference |
|---|---|---|---|
| AH-7921 | µ-Opioid receptor | Agonist (EC₅₀ 14 nM) | |
| U-69593 | κ-Opioid receptor | Agonist (IC₅₀ 2.1 nM) | |
| 3-Cyclohexylpropanamide* | Hypothetical targets | Uncharacterized | – |
*Speculative based on structural similarity.
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